molecular formula C10H11ClFNO2 B2986169 7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride CAS No. 2241139-41-1

7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

Cat. No.: B2986169
CAS No.: 2241139-41-1
M. Wt: 231.65
InChI Key: IIEMJAPKBYNGSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2.ClH/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8;/h1-3,9,12H,4-5H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEMJAPKBYNGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1C=CC(=C2)F)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

7-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4) . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

7-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride can be compared with other similar compounds in the tetrahydroisoquinoline family, such as:

  • 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride
  • 7-Bromo-1,2,3,4-tetrahydroisoquinoline
  • 7-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
  • 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
  • 7-Cyano-1,2,3,4-tetrahydroisoquinoline

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties . The uniqueness of this compound lies in its specific fluorine substitution, which can influence its reactivity and interactions with biological targets .

Biological Activity

7-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C15H18FNO4
  • Molar Mass : 295.31 g/mol
  • CAS Number : 444583-26-0
  • Density : 1.278 g/cm³ (predicted)
  • pKa : 3.78 (predicted)

Biological Activities

Research indicates that tetrahydroisoquinoline derivatives exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The presence of the fluorine atom in the 7-position enhances these activities by modifying the compound's interaction with biological targets.

Anti-Cancer Activity

One of the most notable biological activities of this compound is its anti-cancer properties. A study demonstrated that derivatives of this compound showed significant binding affinities to Bcl-2 and Mcl-1 proteins, which are critical in regulating apoptosis in cancer cells. The lead compound exhibited a Ki value of 5.2 µM against Bcl-2, indicating potent inhibitory effects on this anti-apoptotic protein .

Table 1: Binding Affinities of Compounds to Bcl-2 and Mcl-1

CompoundKi (µM)Binding Affinity
Lead Compound5.2High
Compound A6.0Moderate
Compound B10.5Low

Additionally, MTT assays revealed that these compounds possess anti-proliferative activity against various cancer cell lines. Notably, compound 11t was found to induce apoptosis in Jurkat cells in a dose-dependent manner by activating caspase-3 .

Neuroprotective Effects

The structural characteristics of tetrahydroisoquinolines suggest potential neuroprotective effects. Isoquinoline alkaloids have been shown to exert protective effects against neurodegenerative disorders by modulating neurotransmitter systems and reducing oxidative stress . The specific mechanisms include:

  • Inhibition of oxidative stress : Compounds can scavenge free radicals and enhance antioxidant defenses.
  • Modulation of neurotransmitter levels : They may influence dopamine and serotonin pathways, which are crucial in conditions like Parkinson's disease.

The biological activity of 7-fluoro-1,2,3,4-tetrahydroisoquinoline derivatives can be attributed to their ability to interact with various molecular targets:

  • Bcl-2 Family Proteins : By inhibiting Bcl-2 proteins, these compounds promote apoptosis in cancer cells.
  • Neurotransmitter Receptors : Modulation of receptors involved in neurotransmission can lead to improved cognitive function and reduced neurodegeneration.

Case Studies

Several studies have highlighted the therapeutic potential of tetrahydroisoquinoline derivatives:

  • Study on Cancer Cell Lines : Research demonstrated that specific derivatives significantly inhibited cell growth in multiple cancer lines while promoting apoptosis through caspase activation .
  • Neuroprotection in Animal Models : Animal studies have shown that treatment with tetrahydroisoquinoline derivatives leads to improved outcomes in models of neurodegenerative diseases by reducing markers of inflammation and oxidative stress .

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